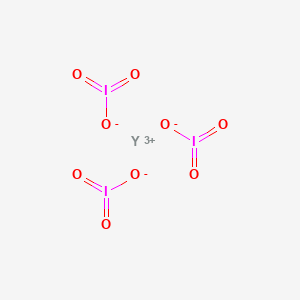
Yttrium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium triiodate, also known as Yttrium(III) iodate, is a chemical compound that consists of yttrium, iodine, and oxygen. It is a white crystalline powder and is insoluble in water. Yttrium triiodate has several applications in scientific research, particularly in the fields of materials science, chemistry, and physics.
Wirkmechanismus
The mechanism of action of yttrium triiodate is not fully understood. However, it is believed that it acts as a Lewis acid catalyst in various chemical reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of yttrium triiodate. However, it is not known to have any significant toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using yttrium triiodate in lab experiments is its high stability and low toxicity. However, it is insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on yttrium triiodate. One area of interest is the synthesis of novel yttrium-based materials using yttrium triiodate as a precursor. Another area of research is the development of new catalytic applications for yttrium triiodate in organic synthesis. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of yttrium triiodate.
Synthesemethoden
Yttrium triiodate triiodate can be synthesized by reacting yttrium oxide with iodine pentoxide in a vacuum at high temperatures. Another method involves the reaction of yttrium nitrate with potassium iodate in the presence of nitric acid.
Wissenschaftliche Forschungsanwendungen
Yttrium triiodate triiodate has several applications in scientific research. It is used as a precursor for the synthesis of yttrium-based materials such as yttrium oxide, yttrium fluoride, and yttrium hydroxide. It is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds.
Eigenschaften
CAS-Nummer |
14723-99-0 |
|---|---|
Produktname |
Yttrium triiodate |
Molekularformel |
I3O9Y |
Molekulargewicht |
613.61 g/mol |
IUPAC-Name |
yttrium(3+);triiodate |
InChI |
InChI=1S/3HIO3.Y/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
GNAQWXYOWUNBQL-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Y+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Y+3] |
Andere CAS-Nummern |
14723-99-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



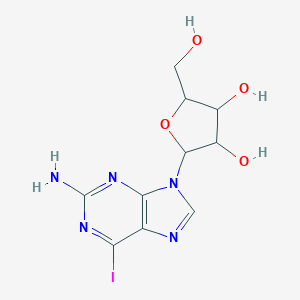
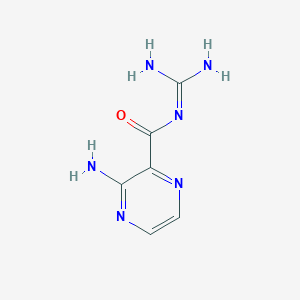
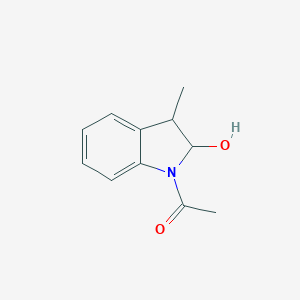

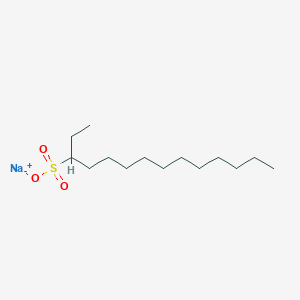
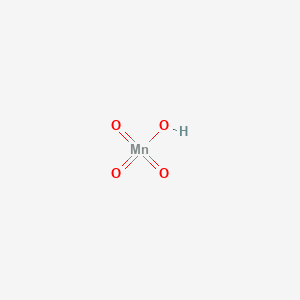

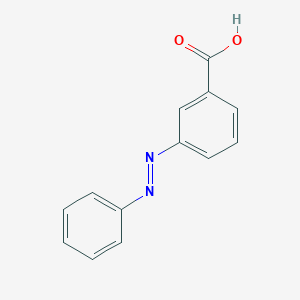
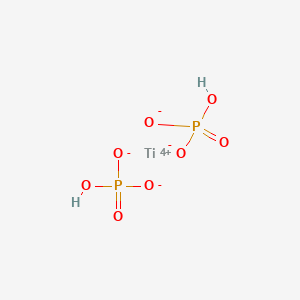
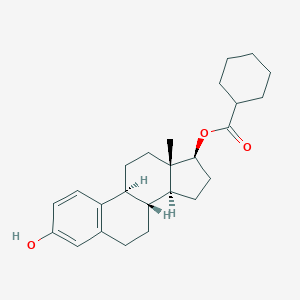
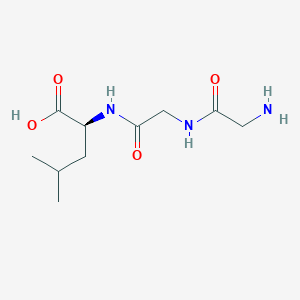
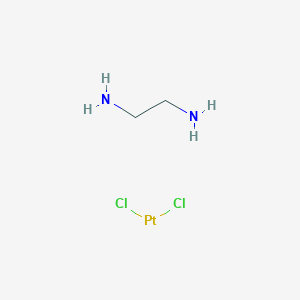
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)